molecular formula C22H30O7 B124781 (3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol CAS No. 145888-84-2

(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

Cat. No. B124781
M. Wt: 406.5 g/mol
InChI Key: UEKHBUNMFZUBFK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol is a natural compound that has been found in various plants, including the bark of Magnolia officinalis. This compound has attracted the attention of researchers due to its potential therapeutic properties. In

Mechanism Of Action

The mechanism of action of ((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. The compound has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.

Biochemical And Physiological Effects

((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. The compound has also been found to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, ((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol has been found to have neuroprotective effects, including the ability to protect against oxidative stress and to enhance the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the advantages of using ((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol in lab experiments is that it is a natural compound, which makes it less toxic than synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using ((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol in lab experiments is that the yield of the synthesis process is relatively low, which makes it challenging to produce large quantities of the compound.

Future Directions

There are several future directions for the study of ((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol. One direction is to further investigate the mechanism of action of the compound, which could lead to the development of more effective drugs. Another direction is to explore the potential applications of the compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, future studies could focus on optimizing the synthesis process of the compound to increase the yield and make it more accessible for research purposes.

Scientific Research Applications

((3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, anti-depressant, and neuroprotective effects. The compound has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

145888-84-2

Product Name

(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

InChI

InChI=1S/C22H30O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,16-17,23-26H,4-5,7-8,13H2,1-3H3/t16-,17-/m0/s1

InChI Key

UEKHBUNMFZUBFK-IRXDYDNUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CC[C@@H](C[C@H](CCC2=CC(=C(C=C2)O)OC)O)O

SMILES

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O

synonyms

3,5-dihydroxy-1-(4'-hydroxy-3',5'-dimethoxyphenyl)-7-(4''-hydroxy-3''-methoxyphenyl)heptane
3,5-dihydroxy-MeODAH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Reactant of Route 2
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Reactant of Route 3
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Reactant of Route 4
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Reactant of Route 5
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
Reactant of Route 6
(3S,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol

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